N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-methoxybenzenesulfonamide
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Overview
Description
3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)urea is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a methoxybenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)urea typically involves the reaction of 4-fluorophenacyl bromide with a substituted thiourea under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a green solvent such as ethanol . The process involves refluxing the mixture of reactants in ethanol solvent without the need for a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactants and products.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting their activity or altering their function . The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the methoxybenzenesulfonyl group can influence its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the thiazole and fluorophenyl groups but differs in the presence of a chlorophenyl group instead of a methoxybenzenesulfonyl group.
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline: Similar in structure but lacks the methoxybenzenesulfonyl group.
Uniqueness
3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-methoxybenzenesulfonyl)urea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxybenzenesulfonyl group distinguishes it from other similar compounds and may contribute to its enhanced solubility and stability in various environments .
Properties
Molecular Formula |
C17H14FN3O4S2 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylurea |
InChI |
InChI=1S/C17H14FN3O4S2/c1-25-13-6-8-14(9-7-13)27(23,24)21-16(22)20-17-19-15(10-26-17)11-2-4-12(18)5-3-11/h2-10H,1H3,(H2,19,20,21,22) |
InChI Key |
ZOAYIUPXDGZDSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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